molecular formula C14H20N2O5S B2581017 tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate CAS No. 1823842-86-9

tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate

Cat. No.: B2581017
CAS No.: 1823842-86-9
M. Wt: 328.38
InChI Key: PLUKVONHJCRYMF-UHFFFAOYSA-N
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Description

tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate: is a chemical compound known for its unique structure and reactivity. It features a tert-butyl group, a methanesulfonylphenyl moiety, and a carbamate linkage, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-methanesulfonylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry .

Biology: The compound can be used in biological studies to investigate enzyme interactions and protein modifications. Its carbamate linkage is particularly useful in studying enzyme-catalyzed reactions .

Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients, making it a promising candidate for drug delivery systems .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate linkage can be hydrolyzed by enzymes, releasing the active components. The methanesulfonyl group can participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and properties. This makes it more versatile in chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

tert-butyl N-[2-(4-methylsulfonylanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-14(2,3)21-13(18)15-9-12(17)16-10-5-7-11(8-6-10)22(4,19)20/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUKVONHJCRYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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